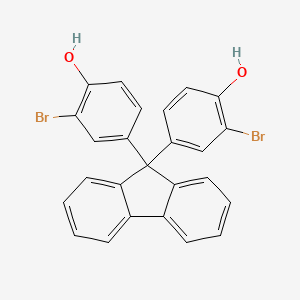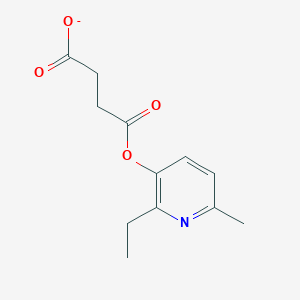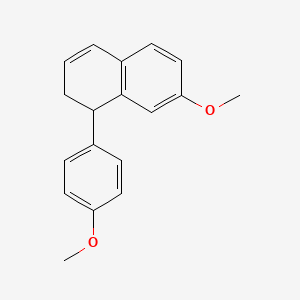
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups attached to both the naphthalene and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction produces 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves the cyclization of this intermediate with methanesulfonic acid (MeSO3H) to form 7-methoxy-1-tetralone .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate, has been reported to achieve an overall yield of up to 76.6% with 99% purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate for dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-1-tetralone: An intermediate in the synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: A precursor in the synthetic route.
4-(4-Methoxyphenyl)butanoic acid: Another intermediate in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
156943-84-9 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
7-methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H18O2/c1-19-15-9-6-14(7-10-15)17-5-3-4-13-8-11-16(20-2)12-18(13)17/h3-4,6-12,17H,5H2,1-2H3 |
InChI-Schlüssel |
FWABQSFELQQYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC=CC3=C2C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)

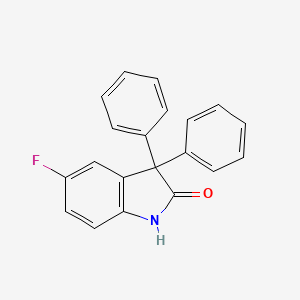
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
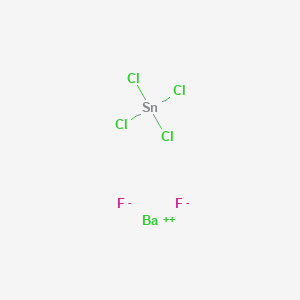

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
